4-Isopropylbenzenesulfonic acid 4-Isopropylbenzenesulfonic acid 4-(Propan-2-yl)benzenesulfonic acid is a sulfonic acid derivative and an organosulfur compound.
Brand Name: Vulcanchem
CAS No.: 122838-93-1
VCID: VC21274132
InChI: InChI=1S/C9H12O3S/c1-7(2)8-3-5-9(6-4-8)13(10,11)12/h3-7H,1-2H3,(H,10,11,12)
SMILES: CC(C)C1=CC=C(C=C1)S(=O)(=O)O
Molecular Formula: C9H12O3S
Molecular Weight: 200.26 g/mol

4-Isopropylbenzenesulfonic acid

CAS No.: 122838-93-1

Cat. No.: VC21274132

Molecular Formula: C9H12O3S

Molecular Weight: 200.26 g/mol

* For research use only. Not for human or veterinary use.

4-Isopropylbenzenesulfonic acid - 122838-93-1

Specification

CAS No. 122838-93-1
Molecular Formula C9H12O3S
Molecular Weight 200.26 g/mol
IUPAC Name 4-propan-2-ylbenzenesulfonic acid
Standard InChI InChI=1S/C9H12O3S/c1-7(2)8-3-5-9(6-4-8)13(10,11)12/h3-7H,1-2H3,(H,10,11,12)
Standard InChI Key CVLHGLWXLDOELD-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)S(=O)(=O)O
Canonical SMILES CC(C)C1=CC=C(C=C1)S(=O)(=O)O

Introduction

Chemical Identity and Basic Properties

4-Isopropylbenzenesulfonic acid, also known as p-Isopropylbenzenesulfonic acid or p-Cumenesulfonic acid, is an organic compound primarily identified by its CAS number 16066-35-6 . It belongs to the class of aromatic sulfonic acids, with characteristic acidic properties due to the sulfonic acid group (-SO3H), which allows it to function as a proton donor in chemical reactions .

The compound is typically found as a white to off-white solid or crystalline substance that exhibits good solubility in water and various organic solvents, making it versatile for multiple chemical applications . The presence of the isopropyl group contributes to its hydrophobic character, which influences both its solubility profile and reactivity patterns .

Chemical Structure and Identification

The molecular structure of 4-Isopropylbenzenesulfonic acid features a benzene ring with a sulfonic acid group and an isopropyl group arranged in a para configuration. This arrangement gives the molecule its distinctive chemical properties and reactivity.

ParameterValue
Molecular FormulaC9H12O3S
Molecular Weight200.25 g/mol
InChIInChI=1S/C9H12O3S/c1-7(2)8-3-5-9(6-4-8)13(10,11)12/h3-7H,1-2H3,(H,10,11,12)
InChI KeyCVLHGLWXLDOELD-UHFFFAOYSA-N
SMILESO=S(=O)(O)C1=CC=C(C=C1)C(C)C
LogP0.882

Table 1: Chemical identification parameters of 4-Isopropylbenzenesulfonic acid

Common Synonyms

The compound is known by several alternative names in scientific literature and commercial contexts:

  • 4-(1-Methylethyl)benzenesulfonic acid

  • 4-(Propan-2-Yl)Benzenesulfonic Acid

  • Benzenesulfonic acid, 4-(1-methylethyl)-

  • p-Cumenesulfonic acid

  • p-Cumenesulphonic acid

  • p-Isopropylbenzenesulfonic acid

Physical and Chemical Properties

4-Isopropylbenzenesulfonic acid demonstrates distinctive physical and chemical characteristics that determine its behavior in various applications and reactions.

Physical Properties

The compound exists as a white to off-white solid at room temperature and standard pressure. Its solubility profile is notable for good dissolution in water and various organic solvents, reflecting the balance between the hydrophilic sulfonic acid group and the hydrophobic isopropyl substituent .

Chemical Reactivity

The sulfonic acid group (-SO3H) confers strong acidic properties to the compound, enabling it to readily donate protons in chemical reactions . This acidic nature makes it valuable in various catalytic applications and synthetic processes. The isopropyl group, positioned para to the sulfonic acid group, influences the electron distribution within the molecule, affecting its reactivity patterns in electrophilic and nucleophilic reactions.

Synthesis Methods

The production of 4-Isopropylbenzenesulfonic acid typically involves the sulfonation of 4-isopropylbenzene, also known as cumene. This synthetic pathway can be optimized for industrial-scale production through careful control of reaction parameters.

Sulfonation Process

The sulfonation of cumene to produce 4-Isopropylbenzenesulfonic acid generally employs sulfuric acid as the sulfonating agent. The process typically proceeds through an electrophilic aromatic substitution mechanism, where the sulfonic acid group is introduced at the para position relative to the isopropyl substituent.

For industrial applications, the reaction conditions—including temperature, pressure, and catalyst selection—are carefully controlled to enhance reaction efficiency and selectivity. The optimization of these parameters is critical for achieving high yields and product purity.

Brand/ReferencePurityPackage SizesPrice Range (€)Estimated Delivery
IN-DA00B5CV97%100mg - 25g46.00 - 525.00Mon 21 Apr 25
10-F79834697%250mg - 50g33.00 - 928.00Thu 24 Apr 25
4Z-B-4449Not specified5mg - 100mgTo inquireMon 28 Apr 25
3D-FC175654Min. 95%Not specifiedDiscontinuedNot applicable

Table 2: Commercial availability of 4-Isopropylbenzenesulfonic acid

Applications

4-Isopropylbenzenesulfonic acid demonstrates versatility across multiple application domains, leveraging its structural features and chemical properties.

Synthetic Chemistry

In organic synthesis, 4-Isopropylbenzenesulfonic acid serves as a valuable reagent, particularly in the preparation of sulfonamides and other sulfonic acid derivatives . Its acidic properties make it useful in acid-catalyzed reactions, while its structural features allow for selective functionalization in complex synthetic pathways.

Industrial Applications

The compound finds application as a catalyst or intermediate in various industrial processes, including:

  • Production of dyes

  • Pharmaceutical synthesis

  • Surfactant manufacturing

Analytical Chemistry

In analytical chemistry, 4-Isopropylbenzenesulfonic acid has been utilized in high-performance liquid chromatography (HPLC) methods. A specific reverse phase (RP) HPLC method has been developed for its analysis, employing a mobile phase containing acetonitrile, water, and phosphoric acid . This method can be adapted for mass spectrometry applications by substituting phosphoric acid with formic acid .

The analytical method is noted for its scalability, making it suitable for both small-scale analysis and preparative separations for isolating impurities . Additionally, the method has applications in pharmacokinetic studies.

Research Findings

Recent research has expanded our understanding of 4-Isopropylbenzenesulfonic acid's formation and potential applications, particularly in environmental remediation contexts.

Environmental Remediation Applications

Significant research has focused on the role of 4-Isopropylbenzenesulfonic acid in environmental remediation processes, specifically in the context of treating gaseous cumene pollutants . A notable study identified 4-Isopropylbenzenesulfonic acid as a key adsorbed product formed during the reactive adsorption of cumene on supported sulfuric acid/MCM-41 (SSA/MCM-41) adsorbents .

Reactive Adsorption Mechanism

Researchers have elucidated the mechanism by which 4-Isopropylbenzenesulfonic acid forms during the treatment of cumene pollutants. The process involves a reactive adsorption mechanism where cumene reacts with the supported sulfuric acid to form both 4-Isopropylbenzenesulfonic acid and 4,4'-sulfonyl bis(isopropyl-benzene) .

Through detailed characterization using FTIR and NMR spectroscopy, researchers confirmed that the content ratio of 4-Isopropylbenzenesulfonic acid to 4,4'-sulfonyl bis(isopropyl-benzene) was approximately 12:1, indicating that 4-Isopropylbenzenesulfonic acid is the predominant product of this reactive adsorption process .

Adsorption Performance Metrics

Experimental studies on the reactive adsorption of cumene have yielded valuable performance metrics, as summarized in the following table:

ParameterOptimized ValueConditions
Theoretical Breakthrough Time (maximum)69.60 min9.2 mg/L inlet concentration, 14.3 mm bed height, 25 mL/min flow rate, 160°C
Theoretical Breakthrough Adsorption Capacity (maximum)324.50 mg/g9.2 mg/L inlet concentration, 14.3 mm bed height, 25 mL/min flow rate, 160°C
Optimal Temperature160°CBalance between sulfonation reaction kinetics and stability of supported sulfuric acids

Table 3: Optimized reactive adsorption parameters for cumene treatment with formation of 4-Isopropylbenzenesulfonic acid

These findings demonstrate that the SSA/MCM-41 adsorbent system, which produces 4-Isopropylbenzenesulfonic acid as a major product, outperforms other adsorbents such as silica-alumina materials (0.82 mg/g at 60°C) and activated carbon (230.25 mg/g at 20.8°C) for cumene adsorption capacity .

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